Hexyl acetate

Description

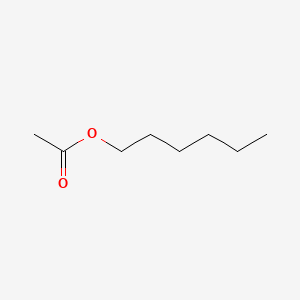

Structure

3D Structure

Properties

IUPAC Name |

hexyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-4-5-6-7-10-8(2)9/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGQPLXWSUTHQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Record name | HEXYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022006 | |

| Record name | Hexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexyl acetate appears as a colorless liquid with a mild sweet odor. Flash point 113 °F. A moderate fire risk. Inhalation may cause adverse effects. Insoluble in water and very soluble in alcohols and ethers. When heated to high temperatures emits acrid smoke and fumes. Used as a solvent and as a propellant in aerosols., Dry Powder, Liquid; Liquid; Liquid, Other Solid, Colorless liquid with a sweet fruity odor; [HSDB], Liquid, colourless liquid with a fruity odour | |

| Record name | HEXYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, hexyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3409 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hexyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Hexyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/248/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

334.4 to 338 °F at 760 mmHg (USCG, 1999), 171.5 °C, 170.00 to 172.00 °C. @ 760.00 mm Hg | |

| Record name | HEXYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Hexyl Acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

99 °F (USCG, 1999), 45 °C, 113 °F (45 °C) (Closed cup) | |

| Record name | HEXYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, hexyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3409 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Hexyl Acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in alcohol and ether, In water, 511 mg/L at 25 °C, 0.511 mg/mL at 25 °C, soluble in alcohol, ether; insoluble in water, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | n-Hexyl Acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Hexyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/248/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.876 (USCG, 1999) - Less dense than water; will float, 0.8779 g/cu cm at 15 °C, 0.868-0.872 | |

| Record name | HEXYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Hexyl Acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/248/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.32 [mmHg], 1.32 mm Hg at 25 °C | |

| Record name | Acetic acid, hexyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3409 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Hexyl Acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

142-92-7, 88230-35-7 | |

| Record name | HEXYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Hexyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanol, acetate, branched and linear | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088230357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | A mixture of: 1-hexyl acetate; 2-methyl-1-pentyl acetate; 3-methyl-1-pentyl acetate; 4-methyl-1-pentyl acetate; other mixed linear and branched C6-alkyl acetates | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexanol, acetate, branched and linear | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U7KU3MWT0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Hexyl Acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-112 °F (USCG, 1999), -80.9 °C, -81 °C | |

| Record name | HEXYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Hexyl Acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Precision Synthesis of Hexyl Acetate via Fischer Esterification

A Technical Guide for Process Optimization and Scale-Up

Executive Summary

Hexyl acetate (

This guide moves beyond undergraduate approximations, offering a rigorous protocol that prioritizes azeotropic water removal and fractional purification to achieve pharmaceutical-grade purity (>99%).

Mechanistic & Thermodynamic Underpinnings

The Reaction Mechanism (PADPED)

The transformation follows the classic acid-catalyzed nucleophilic acyl substitution. As a Senior Scientist, it is crucial to understand that the reaction is equilibrium-limited (

-

Activation: Protonates the carbonyl oxygen, lowering the LUMO energy and making the carbonyl carbon more electrophilic.

-

Dehydration: Facilitates the elimination of water from the tetrahedral intermediate.

The mechanism is visualized below:

Figure 1: Step-wise mechanistic flow of acid-catalyzed esterification.

Thermodynamic Control Strategy

Since

-

Option A (Mass Action): Use a large excess of the cheaper reagent (Acetic Acid).[2]

-

Option B (Entropic/Azeotropic): Remove product (water) continuously.

Recommendation: For this compound, Option B is superior. Using a Dean-Stark trap with an entrainer (Toluene or Cyclohexane) allows for continuous water removal at a lower temperature than the boiling point of the reagents, preventing thermal degradation and charring.

Experimental Design & Data

Physical Property Matrix

Precise separation requires knowledge of the boiling point differentials.[3] Note the proximity of Hexanol and this compound, necessitating efficient fractional distillation.

| Component | Role | MW ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility (H2O) |

| 1-Hexanol | Limiting Reagent | 102.17 | 157.0 | 0.814 | Slight |

| Acetic Acid (Glacial) | Excess Reagent | 60.05 | 118.1 | 1.049 | Miscible |

| This compound | Product | 144.21 | 171.5 | 0.870 | Insoluble |

| Toluene | Azeotropic Solvent | 92.14 | 110.6 | 0.867 | Insoluble |

| Water | Byproduct | 18.02 | 100.0 | 1.000 | - |

Stoichiometry

-

Target Scale: 50g Theoretical Yield

-

Molar Ratio: 1.0 (Hexanol) : 1.2 (Acetic Acid)

-

Catalyst Load: 1-2 mol%

-Toluenesulfonic acid (

Validated Synthesis Protocol

Phase 1: Reaction Setup (Dean-Stark Method)

-

Assembly: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

-

Loading: Charge the RBF with:

-

0.35 mol 1-Hexanol (35.8 g, ~44 mL)

-

0.42 mol Glacial Acetic Acid (25.2 g, ~24 mL)

-

0.5 g

-TsOH (preferred over -

60 mL Toluene (Solvent/Entrainer).

-

-

Reflux: Heat the mixture to a vigorous reflux. The Toluene-Water azeotrope (BP ~85°C) will condense and separate in the trap.

-

Endpoint: Continue reflux until water collection ceases (theoretical: ~6.3 mL). This typically takes 2-4 hours.

Phase 2: Workup & Neutralization

Critical Step: Ensure all acid is removed to prevent hydrolysis during distillation.

-

Cooling: Cool the reaction mixture to room temperature.

-

Washing: Transfer to a separatory funnel.

-

Wash 1: 50 mL Deionized Water (removes bulk acid/catalyst).

-

Wash 2: 50 mL Saturated Sodium Bicarbonate (

). Caution: Vent frequently due to -

Wash 3: 50 mL Saturated Brine (pre-drying).

-

-

Drying: Collect the organic layer and dry over anhydrous Magnesium Sulfate (

) for 15 minutes. Filter into a clean RBF.

Phase 3: Purification (Fractional Distillation)

Due to the close boiling points of Hexanol (157°C) and this compound (171°C), simple distillation is insufficient.

-

Setup: Short-path distillation head with a Vigreux column or packed column.

-

Fraction 1 (Solvent): 110°C (Toluene).

-

Fraction 2 (Intermediates): 118°C - 160°C (Acetic acid traces, unreacted Hexanol).

-

Fraction 3 (Product): Collect fraction boiling at 169°C - 172°C .

-

Validation: Measure Refractive Index (

) [Source: NIST].

Process Workflow Visualization

Figure 2: End-to-end process workflow for high-purity isolation.

Troubleshooting & Optimization (Senior Scientist Insights)

| Issue | Root Cause | Corrective Action |

| Low Yield | Equilibrium not shifted | Ensure vigorous reflux; verify Dean-Stark is trapping water; increase reaction time. |

| Emulsion during Wash | Surfactant behavior of ester | Add solid NaCl to the separatory funnel to increase ionic strength of the aqueous layer. |

| Product smells "sour" | Residual Acetic Acid | Incomplete neutralization. Repeat |

| Colored Product (Yellow) | Charring from | Switch to |

References

-

National Institute of Standards and Technology (NIST). Acetic acid, hexyl ester: Phase change data. Retrieved from [Link]

-

Master Organic Chemistry. Fischer Esterification: Mechanism and Protocol. Retrieved from [Link]

-

Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]

-

PubChem. this compound Compound Summary. Retrieved from [Link]

Sources

Physical and chemical properties of n-hexyl acetate

An In-depth Technical Guide to n-Hexyl Acetate: Physicochemical Properties and Field Applications

Introduction

n-Hexyl acetate (also known as hexyl ethanoate) is an organic compound classified as an ester, formed from the esterification of hexan-1-ol and acetic acid.[1] With the chemical formula C8H16O2, this colorless liquid is characterized by a pleasant, fruity odor reminiscent of pears and apples.[1] This distinct aroma has led to its widespread use in the flavor and fragrance industries.[2][3] Beyond its sensory properties, n-hexyl acetate serves as a versatile solvent for various resins, polymers, fats, and oils, and is utilized as an additive in paints and coatings to improve surface dispersion.[3] This guide provides a comprehensive overview of the core physical and chemical properties of n-hexyl acetate, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Molecular Structure and Identification

The fundamental properties of n-hexyl acetate are derived from its molecular structure, which consists of a six-carbon hexyl group attached to an acetate moiety.

-

Chemical Formula: C8H16O2

-

Molecular Weight: 144.21 g/mol [3]

-

Synonyms: Hexyl ethanoate, n-Hexyl acetate, Acetic acid hexyl ester, Capryl acetate[1][3]

Caption: Chemical structure of n-hexyl acetate.

Physical Properties

n-Hexyl acetate is a colorless liquid with physical characteristics primarily dictated by its moderate chain length and ester functionality.[3] The hexyl chain contributes to its hydrophobic nature, while the ester group provides some polarity.

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [3] |

| Odor | Mild, sweet, fruity (pear-like) | [4] |

| Boiling Point | 155–156 °C (311–313 °F) | [3] |

| Melting Point | -80 °C (-112 °F) | [3] |

| Density | 0.8673 - 0.87 g/cm³ at 25 °C | [3] |

| Solubility in Water | 0.4 g/L (400 mg/L) at 20-25 °C | [3][5] |

| Solubility in Organic Solvents | Very soluble in alcohol and ether | [4][6] |

| Vapor Pressure | 1.32 mmHg at 25 °C | [5] |

| Refractive Index | 1.407 - 1.411 at 20 °C | [2][5] |

| Flash Point | 43 - 45 °C (113 °F) | [3][4] |

The relatively low boiling point is consistent with a molecule of its molecular weight that does not exhibit hydrogen bonding. Its low solubility in water and high solubility in organic solvents is a classic characteristic of a moderately sized ester, making it an effective non-polar solvent.[1]

Chemical Properties and Reactivity

The chemical behavior of n-hexyl acetate is dominated by the reactivity of its ester functional group. It is generally stable under normal conditions but will undergo characteristic reactions in the presence of acids, bases, or strong reducing agents.[4]

Hydrolysis

Esters are susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base.

-

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction is an equilibrium process where the ester is treated with water in the presence of a strong acid catalyst (e.g., H₂SO₄) to produce acetic acid and hexan-1-ol.

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a base (e.g., NaOH) attacks the electrophilic carbonyl carbon, leading to the formation of a carboxylate salt (sodium acetate) and hexan-1-ol.

Caption: General mechanisms for acid- and base-catalyzed ester hydrolysis.

Incompatible Materials

To ensure safety and stability, n-hexyl acetate should be stored away from:

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[4][7]

-

Strong Acids and Bases: Catalyze hydrolysis, leading to degradation of the ester.[7]

-

Reducing Agents: May reduce the ester group.[7]

Flammability

n-Hexyl acetate is a flammable liquid with a flash point of approximately 45 °C (113 °F).[4] It forms explosive mixtures with air, and its vapor can travel a considerable distance to an ignition source and flash back.[4] Therefore, it must be handled away from heat, sparks, and open flames, and stored in a well-ventilated area.[8][9]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of n-hexyl acetate. The following data are characteristic of its structure.

| Spectroscopic Method | Key Features and Interpretation |

| ¹H NMR | - Singlet (~2.0 ppm): Corresponds to the 3 protons of the methyl group (CH₃) of the acetate moiety. - Triplet (~4.0 ppm): Represents the 2 protons on the carbon adjacent to the ester oxygen (-O-CH₂-). - Multiplets (~0.9-1.6 ppm): A series of overlapping signals from the remaining 11 protons in the hexyl chain.[5] |

| ¹³C NMR | - Signal (~171 ppm): Carbonyl carbon (C=O) of the ester. - Signal (~65 ppm): Carbon adjacent to the ester oxygen (-O-CH₂-). - Signals (~14-32 ppm): Multiple peaks corresponding to the carbons of the hexyl chain. - Signal (~21 ppm): Methyl carbon of the acetate group.[5] |

| IR Spectroscopy | - Strong, sharp peak (~1740 cm⁻¹): Characteristic C=O (carbonyl) stretch of the ester. - Strong peak (~1240 cm⁻¹): C-O stretch of the ester.[5][10] |

| Mass Spectrometry | - Molecular Ion Peak (m/z): 144. - Key Fragmentation Peaks: Common fragments include m/z = 43 (CH₃CO⁺) and loss of the hexyl group.[11] |

Synthesis and Experimental Protocols

Fischer Esterification: Primary Synthesis Route

The most common industrial and laboratory method for synthesizing n-hexyl acetate is the Fischer esterification of n-hexanol with acetic acid, using a strong acid catalyst like sulfuric acid.[1][12] The reaction is an equilibrium process, and to achieve a high yield, the equilibrium must be shifted towards the products. This is typically accomplished by using an excess of one reactant or by removing water as it is formed.[13][14]

Caption: Fischer esterification synthesis of n-hexyl acetate.

Experimental Protocol: Laboratory Synthesis of n-Hexyl Acetate

This protocol describes a standard laboratory procedure for synthesizing n-hexyl acetate.

Objective: To synthesize n-hexyl acetate from n-hexanol and glacial acetic acid.

Materials:

-

n-Hexanol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (catalyst)

-

5% Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Distillation apparatus, reflux condenser, separatory funnel, heating mantle

Methodology:

-

Reaction Setup: In a round-bottom flask, combine n-hexanol and a molar excess of glacial acetic acid (e.g., 1.5 to 2 equivalents).

-

Catalyst Addition: While swirling, cautiously add a catalytic amount of concentrated sulfuric acid (a few drops).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 1-2 hours. This allows the reaction to proceed towards equilibrium without loss of volatile components.

-

Workup - Neutralization: After cooling, transfer the reaction mixture to a separatory funnel. Carefully wash the mixture with a 5% aqueous sodium bicarbonate solution to neutralize the excess acetic acid and the sulfuric acid catalyst. Vent the funnel frequently to release CO₂ gas.

-

Workup - Washing: Wash the organic layer with water or brine to remove any remaining water-soluble impurities.

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄) to remove residual water.

-

Purification - Distillation: Decant the dried liquid into a distillation flask and purify the n-hexyl acetate by simple or fractional distillation, collecting the fraction that boils at approximately 155-156 °C.

This self-validating protocol ensures purity by systematically removing unreacted starting materials, catalyst, and byproducts through neutralization, washing, and final distillation based on the known boiling point of the target compound.

Applications and Significance

The unique combination of a pleasant, fruity aroma and good solvency properties makes n-hexyl acetate a valuable chemical in several industries.

-

Flavors and Fragrances: It is a key component in fruit flavor compositions (especially pear and apple) for foods, beverages, and confectionery.[3] It is also used in perfumes and personal care products.[2][6]

-

Solvents: It serves as a solvent for resins, polymers, fats, and oils in the manufacturing of coatings, inks, and adhesives.[1][3]

-

Coatings and Paints: Used as a paint additive to improve dispersion and flow.[3]

-

Biochemical Research: n-Hexyl acetate is a naturally occurring plant volatile and has been studied for its role in insect pheromones and its antimicrobial properties.[6]

Conclusion

n-Hexyl acetate is a versatile ester with well-defined physical and chemical properties that underpin its broad utility. Its characteristic fruity aroma makes it indispensable in the flavor and fragrance sector, while its solvency and low volatility are leveraged in the coatings and chemical manufacturing industries. A thorough understanding of its reactivity, particularly the hydrolysis of the ester group, and its flammability are critical for its safe handling, storage, and application in both laboratory and industrial settings.

References

-

Ataman Kimya. (n.d.). HEXYL ACETATE. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Grützner, T., et al. (n.d.). SYNTHESIS OF N-HEXYL ACETATE BY REACTIVE DISTILLATION. Retrieved from [Link]

-

Hekserij. (2025). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

Hanika, J., et al. (2011). Synthesis of n-hexyl acetate in batch and chromatographic reactors. Loughborough University Research Repository. Retrieved from [Link]

-

ScenTree. (n.d.). This compound (CAS N° 142-92-7). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetic acid, hexyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of n-hexyl acetate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Properties of Esters. Retrieved from [Link]

-

Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]

-

University of Massachusetts. (n.d.). Esters. An Introduction. Retrieved from [Link]

-

YouTube. (2021). Preparation and Identification of Esters. Retrieved from [Link]

-

FooDB. (2010). Showing Compound this compound (FDB001267). Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Lab 12: Synthesis of an Ester. Retrieved from [Link]

Sources

- 1. CAS 142-92-7: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound | C8H16O2 | CID 8908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. n-Hexyl acetate, 99% 250 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. fishersci.com [fishersci.com]

- 8. vigon.com [vigon.com]

- 9. eng.hekserij.nl [eng.hekserij.nl]

- 10. Acetic acid, hexyl ester [webbook.nist.gov]

- 11. This compound(142-92-7) 1H NMR [m.chemicalbook.com]

- 12. ScenTree - this compound (CAS N° 142-92-7) [scentree.co]

- 13. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 14. csub.edu [csub.edu]

Technical Guide: Solubility Profile of Hexyl Acetate in Organic Solvents

Executive Summary

Hexyl acetate (

Physicochemical Architecture

To predict solubility behavior, one must first understand the molecular architecture of the solute. This compound exhibits a "head-tail" structure that dictates its interaction with solvent matrices.

Molecular Properties

| Property | Value | Relevance to Solubility |

| Molecular Weight | 144.21 g/mol | Low MW facilitates entropy-driven mixing. |

| LogP (Octanol/Water) | ~2.8 - 3.3 | Indicates high lipophilicity; preferentially partitions into organic phases. |

| Water Solubility | 0.4 g/L (20°C) | Practically insoluble in aqueous media due to the hydrophobic effect. |

| Boiling Point | 171.5°C | High boiling point makes it stable for hot extraction protocols. |

| Density | 0.87 g/mL | Less dense than water; forms the upper layer in biphasic aqueous systems. |

Thermodynamic Framework: Hansen Solubility Parameters (HSP)

The "Like Dissolves Like" principle is quantified effectively using Hansen Solubility Parameters. The total cohesive energy density is split into three components: Dispersion (

HSP Values for this compound

Based on group contribution methods and experimental data, the HSP values for this compound are:

-

(Dispersion): 15.8 MPa

-

(Polar): 2.9 MPa

-

(Hydrogen Bonding): 5.9 MPa

Interaction Radius ( ) Calculation

The affinity between this compound (1) and a solvent (2) is determined by the geometric distance (

A smaller

Predictive Solubility Matrix

The following table calculates the theoretical compatibility of this compound with common pharmaceutical solvents.

| Solvent | Predicted Solubility | ||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 6.8 | High (Miscible) |

| Toluene | 18.0 | 1.4 | 2.0 | 6.7 | High (Miscible) |

| Ethanol | 15.8 | 8.8 | 19.4 | 14.7 * | Miscible |

| Acetone | 15.5 | 10.4 | 7.0 | 7.6 | High (Miscible) |

| Water | 15.5 | 16.0 | 42.3 | 38.7 | Insoluble |

Technical Insight: While the

Figure 1: Logic flow for predicting solvent compatibility using Hansen Solubility Parameters.

Experimental Protocols for Solubility Determination

For regulatory submissions or critical formulation steps, theoretical predictions must be validated experimentally.

Method A: Visual Polythermal Method (Qualitative/Semi-Quantitative)

Best for determining miscibility boundaries and temperature dependence.

-

Preparation: Weigh accurate amounts of this compound and solvent into a borosilicate glass vial to achieve a specific mass fraction (e.g., 10%, 50%, 90%).

-

Equilibration: Seal the vial and place it in a thermostated water bath.

-

Observation:

-

Heat the sample in 5°C increments.

-

Agitate (vortex) for 2 minutes at each step.

-

Visually inspect for turbidity or phase separation (Tyndall effect).

-

-

Endpoint: The temperature at which the mixture becomes clear is the Consolute Temperature .

Method B: Saturation Shake-Flask + GC-FID (Quantitative)

The Gold Standard for determining the solubility of this compound in water or immiscible phases.

-

Saturation: Add excess this compound to the solvent (e.g., water) in a glass flask.

-

Equilibration: Shake at constant temperature (e.g., 25°C) for 24–48 hours to ensure thermodynamic equilibrium.

-

Phase Separation: Allow the phases to settle for 4 hours or centrifuge at 3000 rpm.

-

Sampling: Carefully withdraw the solvent phase (avoiding the ester layer).

-

Analysis: Analyze the sample using Gas Chromatography with Flame Ionization Detection (GC-FID).

-

Column: DB-WAX or equivalent polar column.

-

Internal Standard: n-Decane or similar hydrocarbon.

-

Figure 2: Validated workflow for quantitative determination of this compound solubility via GC-FID.

Applications in R&D and Drug Development

Lipophilic Extraction Solvent

Due to its high

Permeation Enhancer

In transdermal drug delivery, this compound acts as a permeation enhancer. Its lipophilic hexyl tail allows it to intercalate into the stratum corneum lipid bilayers, disrupting the packing order and increasing the diffusion coefficient of co-administered drugs.

References

-

PubChem. (n.d.). This compound | C8H16O2 | CID 8908. National Library of Medicine. Retrieved from [Link]

-

Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Steven Abbott - Practical Science. Retrieved from [Link]

-

Ventos. (n.d.). This compound Technical Data Sheet. Retrieved from [Link]

-

Restek. (n.d.). This compound Chromatographic Properties. Retrieved from [Link]

-

Stenutz, R. (n.d.). Hansen Solubility Parameters for Solvents. Retrieved from [Link]

Sources

Biosynthesis pathway of Hexyl acetate in plants

An In-Depth Technical Guide to the Biosynthesis of Hexyl Acetate in Plants

Executive Summary

This compound is a crucial ester that imparts the characteristic fruity and pear-like aroma to many fruits and plants.[1] As a key component of what are known as "green leaf volatiles" (GLVs), its biosynthesis is a focal point for research in plant physiology, crop improvement, and the development of natural flavor and fragrance compounds.[2][3][4] This technical guide provides a comprehensive overview of the primary metabolic route responsible for this compound synthesis in plants: the lipoxygenase (LOX) pathway. We will dissect each enzymatic step, from the mobilization of fatty acid precursors to the final esterification, discuss the regulatory mechanisms governing its production, and provide detailed, field-proven protocols for its study. This document is intended for researchers, scientists, and professionals in drug development and biotechnology who require a deep, mechanistic understanding of this vital biosynthetic pathway.

The Lipoxygenase (LOX) Pathway: A Step-by-Step Elucidation

The formation of this compound is a multi-step enzymatic cascade that begins with the liberation of fatty acids from plant cell membranes, typically triggered by tissue damage or during developmental processes like fruit ripening.[3][5] This pathway is the plant's primary mechanism for producing a range of C6 aldehydes and alcohols, which serve as both defense compounds and precursors for esters.[5][6][7]

Step 1: Precursor Mobilization - Lipase Activity

The journey begins in the chloroplasts and cytoplasm, where lipases act on glycerolipids within cell membranes.[7] These enzymes hydrolyze triacylglycerols (TAGs) to release free polyunsaturated fatty acids (PUFAs), primarily linoleic acid (C18:2) and α-linolenic acid (C18:3), into the cellular environment.[7] This step is a critical regulatory point, as the availability of free fatty acids directly dictates the potential flux through the downstream pathway.[3][4]

Step 2: Oxygenation - The Role of Lipoxygenase (LOX)

Once liberated, the free fatty acids are targeted by lipoxygenases (LOXs), a family of non-heme iron-containing dioxygenases.[7][8] For the synthesis of C6 volatiles like this compound, 13-LOX enzymes are paramount. These enzymes catalyze the stereospecific insertion of molecular oxygen at the 13th carbon position of the fatty acid chain, converting linoleic or α-linolenic acid into 13-hydroperoxyoctadecadienoic acid (13-HPOD) or 13-hydroperoxyoctadecatrienoic acid (13-HPOT), respectively.[7][9] This hydroperoxidation is the first committed step in the synthesis of a wide array of fatty acid metabolites known as oxylipins.[8][10]

Step 3: Cleavage - Hydroperoxide Lyase (HPL) in Action

The unstable 13-hydroperoxides are immediately cleaved by the enzyme hydroperoxide lyase (HPL).[2][11] This reaction is remarkably fast and efficient, splitting the 18-carbon fatty acid hydroperoxide into two smaller molecules. The cleavage of 13-HPOT, for instance, yields a 12-carbon oxo-acid and the 6-carbon aldehyde, (Z)-3-hexenal.[3][11] This C6 aldehyde is a primary "green leaf volatile" and the direct precursor to the alcohol moiety of this compound.

Step 4: Reduction - From Aldehyde to Alcohol via Alcohol Dehydrogenase (ADH)

The resulting C6 aldehydes are subsequently reduced to their corresponding C6 alcohols by the action of alcohol dehydrogenases (ADHs).[5][12] For example, hexanal is reduced to 1-hexanol. This conversion is a crucial step, as the availability of the alcohol substrate is often a rate-limiting factor for the final esterification process.[13] The expression and activity of specific ADH genes are often developmentally regulated, particularly during fruit ripening, to coincide with peak aroma production.[5]

Step 5: Esterification - The Final Act by Alcohol Acyltransferase (AAT)

The final and decisive step in this compound biosynthesis is catalyzed by alcohol acyltransferases (AATs).[12][14] These enzymes facilitate the condensation of an alcohol (1-hexanol) with an acyl-coenzyme A (acyl-CoA) donor, typically acetyl-CoA.[5][15] This reaction forms the corresponding ester, this compound, and releases coenzyme A. AATs belong to the large BAHD superfamily of acyltransferases and are directly responsible for the diversity of volatile esters that contribute to the characteristic aromas of many fruits and flowers.[12][14] The substrate specificity and expression level of AAT enzymes are key determinants of the final ester profile in a given plant tissue.[14][16]

Summary of Key Enzymes

The coordinated action of several enzyme families is essential for the synthesis of this compound. The table below summarizes the primary enzymes involved.

| Enzyme Name | Abbreviation | Substrate(s) | Product(s) | Typical Subcellular Localization |

| Lipoxygenase | LOX | Linoleic acid, α-Linolenic acid | 13-Hydroperoxides (13-HPOD, 13-HPOT) | Chloroplast, Cytoplasm[7][11] |

| Hydroperoxide Lyase | HPL | 13-Hydroperoxides | C6-Aldehydes (e.g., (Z)-3-hexenal) | Chloroplast membranes[2] |

| Alcohol Dehydrogenase | ADH | C6-Aldehydes | C6-Alcohols (e.g., 1-hexanol) | Cytoplasm[5] |

| Alcohol Acyltransferase | AAT | C6-Alcohols, Acetyl-CoA | C6-Esters (e.g., this compound) | Cytoplasm[14] |

Regulation of this compound Production

The biosynthesis of this compound is a tightly controlled process, influenced by a combination of genetic, developmental, and environmental factors.

-

Transcriptional Control: The expression of key biosynthetic genes, particularly LOX, HPL, and AAT, is often upregulated during specific developmental stages, such as fruit ripening.[5][14] Studies in apricot and other fruits have shown a direct correlation between the sharp increase in AAT gene expression and the accumulation of C6 esters.[14] Furthermore, epigenetic modifications like histone methylation can activate the expression of AAT genes during ripening.[17]

-

Substrate Availability: The production of this compound is highly dependent on the availability of its precursors. The pool of free fatty acids released by lipases and the supply of acetyl-CoA from primary metabolism are critical control points.[3][13][18] In some cases, the concentration of the alcohol precursor (e.g., 1-hexanol) is the primary factor limiting the rate of ester production.[13]

-

Environmental Triggers: The LOX pathway is a classic wound-response system.[10] Physical damage to plant tissues, such as from herbivore feeding, leads to rapid cell membrane disruption, initiating the enzymatic cascade and a burst of GLV production, including this compound precursors, which can act as defense signals.[3][4]

Methodologies for Pathway Investigation

A multi-faceted approach is required to fully characterize the this compound biosynthetic pathway in a given plant species. This involves analyzing the volatile products, assaying enzyme activity, and quantifying gene expression.

Protocol 4.1: Volatile Profiling by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol provides a robust, non-destructive method for identifying and quantifying volatile compounds, including this compound, emitted from plant tissues.

Causality and Self-Validation: SPME is chosen for its sensitivity and solvent-free extraction, minimizing analytical artifacts. The use of an internal standard is critical for self-validation, allowing for accurate quantification by correcting for variations in extraction efficiency and injection volume. Identification is validated by comparing both the retention time and the mass spectrum against an authentic chemical standard.

Step-by-Step Methodology:

-

Sample Preparation: Place a known weight of plant material (e.g., 1-5 g of fruit tissue or leaves) into a 20 mL glass vial and seal with a septum cap.

-

Internal Standard: Add a known amount (e.g., 1 µL of a 1 mM solution) of an appropriate internal standard (e.g., nonane or ethyl heptanoate) that is not naturally present in the sample.[14]

-

Incubation & Adsorption: Incubate the vial at a controlled temperature (e.g., 40°C) for 15-30 minutes to allow volatiles to equilibrate in the headspace.

-

SPME Extraction: Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a fixed time (e.g., 30 minutes) to adsorb the volatiles.[19]

-

GC-MS Analysis: Immediately desorb the fiber in the hot inlet (e.g., 230-250°C) of a Gas Chromatograph-Mass Spectrometer (GC-MS).[14][20]

-

Chromatographic Separation: Use a suitable capillary column (e.g., DB-5) and a temperature program to separate the compounds. A typical program might be: hold at 35-40°C for 2 min, then ramp at 5-8°C/min to 220-250°C.[14][20]

-

Mass Spectrometry: Acquire mass spectra using electron impact (EI) ionization (70 eV) over a mass range of m/z 35-400.[20]

-

Data Analysis: Identify compounds by comparing their mass spectra and retention indices with libraries (e.g., NIST) and authentic standards. Quantify by comparing the peak area of this compound to the peak area of the internal standard.

Protocol 4.2: In Vitro Assay of Alcohol Acyltransferase (AAT) Activity

This protocol measures the ability of a protein extract or purified recombinant enzyme to produce this compound from its immediate precursors.

Causality and Self-Validation: The assay's validity rests on demonstrating substrate-dependent activity. The reaction must contain both the alcohol (hexanol) and the acyl-CoA donor (acetyl-CoA) to proceed. Controls lacking enzyme, or with heat-inactivated (boiled) enzyme, must be included and should show no product formation, confirming that the observed activity is enzymatic.

Step-by-Step Methodology:

-

Protein Extraction/Purification: Extract total soluble protein from plant tissue or use a purified recombinant AAT enzyme expressed in E. coli.[14] Quantify the protein concentration using a standard method (e.g., Bradford assay).

-

Reaction Mixture Preparation: In a 2 mL glass vial, prepare a final reaction volume of 500 µL containing:

-

50 mM TRIS-HCl buffer (pH 7.5)

-

1 mM Dithiothreitol (DTT)

-

10% (v/v) Glycerol

-

20 mM 1-hexanol (alcohol substrate)

-

0.1 mM Acetyl-CoA (acyl donor)[14]

-

-

Reaction Initiation: Start the reaction by adding a known amount of enzyme (e.g., 2 µg of purified protein or 50 µg of total protein extract).[14]

-

Incubation: Incubate the mixture with agitation at 30°C for 20-60 minutes.[14]

-

Reaction Termination & Extraction: Stop the reaction by adding 1 µL of an internal standard (e.g., 1 mM nonane) and immediately proceed to headspace SPME-GC-MS analysis as described in Protocol 4.1 to detect and quantify the this compound produced.[14]

-

Controls: Run parallel reactions including: (a) a no-enzyme control, (b) a boiled-enzyme control, and (c) a control lacking one of the substrates (e.g., no 1-hexanol) to ensure the measured product is the result of specific enzymatic activity.

Protocol 4.3: Gene Expression Analysis by RT-qPCR

This protocol quantifies the transcript levels of key biosynthetic genes (LOX, HPL, AAT, etc.) to correlate gene expression with metabolite accumulation.

Causality and Self-Validation: The accuracy of RT-qPCR hinges on proper normalization to account for variations in RNA extraction and reverse transcription efficiency.[21] Therefore, the use of multiple, stably expressed reference genes (e.g., Actin, GAPDH, EF1α), validated for the specific plant and experimental conditions, is a mandatory self-validating step.[21][22] No-template controls (NTC) and no-reverse-transcriptase (-RT) controls must be included to check for contamination and genomic DNA amplification, respectively.

Step-by-Step Methodology:

-

RNA Extraction: Isolate total RNA from plant tissue using a suitable method (e.g., TRIzol or a column-based kit). Treat with DNase I to remove contaminating genomic DNA. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design and Validation: Design gene-specific primers for target genes and reference genes. Validate primer efficiency through a standard curve analysis to ensure it is between 90-110%.

-

qPCR Reaction: Set up the qPCR reaction in a 10-20 µL volume containing:

-

SYBR Green Master Mix

-

Forward and Reverse Primers (e.g., 300-500 nM each)

-

Diluted cDNA template

-

-

Thermocycling Program: Run the reaction on a qPCR instrument with a program such as: 95°C for 2-5 min, followed by 40 cycles of 95°C for 15-20 s and 58-60°C for 30-60 s.[14]

-

Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the amplification of a single, specific product.

-

Data Analysis: Calculate relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the geometric mean of validated reference genes.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is a well-defined process orchestrated by the lipoxygenase pathway. From the initial release of fatty acids to the final esterification by alcohol acyltransferases, each enzymatic step offers a potential point for regulation and metabolic engineering. A thorough understanding of this pathway, grounded in robust analytical and molecular methodologies, is essential for professionals seeking to modulate plant aroma profiles for improved crop quality or to develop novel biotechnological production systems for natural flavors and fragrances. Future research will likely focus on elucidating the complex transcriptional networks that regulate this pathway and exploring the substrate promiscuity of AAT enzymes to generate novel, high-value esters.

References

A comprehensive list of all sources cited within this guide.

-

Title: Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Lipoxygenases in plants--their role in development and stress response - PubMed Source: PubMed URL: [Link]

-

Title: Hexyl and hexanoate esters contents (ng·g −1 ·FW) of pear fruits... Source: ResearchGate URL: [Link]

-

Title: Recent investigations into the lipoxygenase pathway of plants - PubMed Source: PubMed URL: [Link]

-

Title: (PDF) Plant Lipoxygenases and Their Role in Plant Physiology Source: ResearchGate URL: [Link]

-

Title: The lipoxygenase pathway in plants. The substrates and products of the... Source: ResearchGate URL: [Link]

-

Title: The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles Source: Université de Liège URL: [Link]

-

Title: Specific Roles of Lipoxygenases in Development and Responses to Stress in Plants - MDPI Source: MDPI URL: [Link]

-

Title: Green leaf volatiles: hydroperoxide lyase pathway of oxylipin metabolism - PubMed Source: PubMed URL: [Link]

-

Title: Alcohol acyltransferases for the biosynthesis of esters - PMC - PubMed Central Source: National Institutes of Health URL: [Link]

-

Title: this compound (CAS N° 142-92-7) Source: ScenTree URL: [Link]

-

Title: The aldehyde (ALD) locus controls C6-aldehyde production in kiwifruit and affects consumer perception of fruit aroma - PMC - PubMed Central Source: National Institutes of Health URL: [Link]

-

Title: Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit Source: Frontiers in Plant Science URL: [Link]

-

Title: Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit Source: ResearchGate URL: [Link]

-

Title: The Acetate Pathway Supports Flavonoid and Lipid Biosynthesis in Arabidopsis - PMC - PubMed Central Source: National Institutes of Health URL: [Link]

-

Title: Molecular Regulatory Mechanisms Affecting Fruit Aroma - PMC - PubMed Central Source: National Institutes of Health URL: [Link]

-

Title: Selection and Validation of Optimal RT-qPCR Reference Genes for the Normalization of Gene Expression under Different Experimental Conditions in Lindera megaphylla - MDPI Source: MDPI URL: [Link]

-

Title: Alternative carbon sources for the production of plant cellular agriculture: a case study on acetate Source: Frontiers in Plant Science URL: [Link]

-

Title: Green leaf volatiles: Hydroperoxide lyase pathway of oxylipin metabolism Source: ResearchGate URL: [Link]

-

Title: (PDF) Practical approaches to plant volatile analysis Source: ResearchGate URL: [Link]

-

Title: Biosynthesis of plant-derived flavor compounds Source: Esalq URL: [Link]

-

Title: Probing Specificities of Alcohol Acyltransferases for Designer Ester Biosynthesis with a High-Throughput Microbial Screening Platform Source: bioRxiv URL: [Link]

-

Title: GC-MS Analysis of Essential Oil and Volatiles from Aerial Parts of Peucedanum tauricum M.B. during the Phenological Period - MDPI Source: MDPI URL: [Link]

-

Title: Optimization of quantitative reverse transcription PCR method for analysis of weakly expressed genes in crops based on rapeseed Source: Frontiers in Plant Science URL: [Link]

Sources

- 1. ScenTree - this compound (CAS N° 142-92-7) [scentree.co]

- 2. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]

- 3. Green leaf volatiles: hydroperoxide lyase pathway of oxylipin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. esalq.usp.br [esalq.usp.br]

- 6. researchgate.net [researchgate.net]

- 7. The aldehyde (ALD) locus controls C6-aldehyde production in kiwifruit and affects consumer perception of fruit aroma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent investigations into the lipoxygenase pathway of plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lipoxygenases in plants--their role in development and stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Probing Specificities of Alcohol Acyltransferases for Designer Ester Biosynthesis with a High-Throughput Microbial Screening Platform | bioRxiv [biorxiv.org]

- 17. Molecular Regulatory Mechanisms Affecting Fruit Aroma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Acetate Pathway Supports Flavonoid and Lipid Biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. GC-MS Analysis of Essential Oil and Volatiles from Aerial Parts of Peucedanum tauricum M.B. during the Phenological Period [mdpi.com]

- 21. Selection and Validation of Optimal RT-qPCR Reference Genes for the Normalization of Gene Expression under Different Experimental Conditions in Lindera megaphylla | MDPI [mdpi.com]

- 22. Frontiers | Optimization of quantitative reverse transcription PCR method for analysis of weakly expressed genes in crops based on rapeseed [frontiersin.org]

A Comprehensive Technical Guide to the Thermochemical Properties of Hexyl Acetate

Introduction

Hexyl acetate (C8H16O2), a common ester, finds extensive application as a solvent and a fragrance component in numerous industries.[1] A thorough understanding of its thermochemical properties is paramount for process design, safety analysis, and the development of novel applications, particularly within the realms of chemical synthesis and drug development. This technical guide provides a consolidated overview of the critical thermochemical data for this compound, detailing the experimental and computational methodologies employed for their determination. We will delve into the causality behind experimental choices and provide field-proven insights to ensure a comprehensive and self-validating understanding of this compound's energetic landscape.

Core Thermochemical Data of this compound

A summary of the key thermochemical parameters for this compound is presented below. It is crucial to distinguish between experimentally determined values and those derived from computational estimations, as this has significant implications for their application in rigorous thermodynamic calculations.

| Thermochemical Property | Value | Units | Method | Source |

| Standard Enthalpy of Combustion, ΔcH°(l) | Not Experimentally Determined | kJ/mol | Estimated | - |

| Standard Enthalpy of Formation, ΔfH°(g) | -453.25 | kJ/mol | Estimated (Joback Method) | [2] |

| Standard Enthalpy of Formation, ΔfH°(l) | Calculated from Estimated ΔcH° | kJ/mol | Calculated | - |

| Standard Enthalpy of Vaporization, ΔvapH° | 51.90 ± 0.30 | kJ/mol | Experimental | [2] |

| Liquid Heat Capacity, Cp(l) | See Temperature-Dependent Data | J/(mol·K) | Experimental | - |

| Standard Gibbs Free Energy of Formation, ΔfG° | -217.44 | kJ/mol | Estimated (Joback Method) | [2] |

| Enthalpy of Fusion, ΔfusH° | 19.26 | kJ/mol | Estimated (Joback Method) | [2] |

I. Standard Enthalpy of Combustion (ΔcH°)

The standard enthalpy of combustion is the most critical thermochemical parameter for organic compounds, as it serves as the experimental basis for determining the standard enthalpy of formation. To date, a precise experimental value for the standard enthalpy of combustion of this compound has not been reported in readily accessible literature. However, its determination via bomb calorimetry is a standard and well-established technique.

Experimental Protocol: Bomb Calorimetry for Liquid Esters

The experimental determination of the enthalpy of combustion for a volatile liquid like this compound requires a meticulously controlled procedure to ensure complete combustion and accurate measurement of the heat released.

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a constant-volume container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Methodology:

-

Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of high-purity this compound is weighed into a crucible. For volatile liquids, encapsulation in a gelatin capsule or use of a specialized lamp is necessary to prevent evaporation before ignition.

-

Bomb Assembly: The crucible is placed in the bomb, and a fusible wire (e.g., nickel-chromium) is positioned to be in contact with the sample. A small amount of distilled water is added to the bomb to ensure that the water formed during combustion is in its liquid state.

-

Pressurization: The bomb is sealed and purged with oxygen before being pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known volume of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision (to ±0.001 °C).

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fusible wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Analysis of Products: After the experiment, the bomb is depressurized, and the gaseous and liquid contents are analyzed to confirm complete combustion and to quantify any side products (e.g., nitric acid from residual atmospheric nitrogen).

-

Calculation: The heat released by the combustion is calculated from the temperature rise of the calorimeter system, taking into account the heat capacity of the calorimeter, which is determined separately using a standard substance with a known enthalpy of combustion (e.g., benzoic acid).

Diagram of the Bomb Calorimetry Workflow:

Caption: Workflow for determining the enthalpy of combustion using bomb calorimetry.

II. Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of a compound is the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states.

Calculation from Enthalpy of Combustion